3-(2-Bromoacetamido)phenylboronic acid, pinacol ester
Overview
Description
3-(2-Bromoacetamido)phenylboronic acid, pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is particularly valuable in organic synthesis due to its ability to form stable complexes with diols and its utility in Suzuki–Miyaura coupling reactions . The presence of the bromoacetamido group adds further reactivity, making it a versatile intermediate in various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, such as this compound, are known to participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their esters are involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
As a boronic acid ester, it’s known to participate in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological ph . This suggests that the pH of the environment could influence the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester typically involves the following steps:
Bromination: The starting material, phenylboronic acid, undergoes bromination to introduce the bromo group.
Amidation: The bromo-substituted phenylboronic acid is then reacted with acetamide to form the bromoacetamido derivative.
Esterification: Finally, the bromoacetamido phenylboronic acid is esterified with pinacol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoacetamido)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Substituted Phenylboronic Acids: From substitution reactions.
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Scientific Research Applications
3-(2-Bromoacetamido)phenylboronic acid, pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the bromoacetamido group, making it less reactive in certain transformations.
4-Bromo-3-(2-Bromoacetamido)phenylboronic Acid, Pinacol Ester: Contains an additional bromo group, increasing its reactivity.
2-Aminophenylboronic Acid, Pinacol Ester: Features an amino group instead of the bromoacetamido group, altering its reactivity and applications.
Uniqueness
3-(2-Bromoacetamido)phenylboronic acid, pinacol ester is unique due to the presence of both the boronic ester and bromoacetamido functional groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPWSKSUQJQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139054 | |
Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-74-5 | |
Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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